molecular formula C7H15NS B14644850 Heptanethioamide CAS No. 56352-44-4

Heptanethioamide

Cat. No.: B14644850
CAS No.: 56352-44-4
M. Wt: 145.27 g/mol
InChI Key: ISWCTJVOHFJRJT-UHFFFAOYSA-N
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Description

Heptanethioamide is an organic compound belonging to the class of thioamides, which are sulfur analogs of amides. Thioamides are characterized by the substitution of the oxygen atom in the carbonyl group with a sulfur atom. This structural modification imparts unique chemical and physical properties to this compound, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptanethioamide can be synthesized through several methods. One common approach involves the thionation of heptanamide using phosphorus pentasulfide or Lawesson’s reagent. The reaction typically proceeds under mild conditions, with the thionating agent converting the carbonyl group of heptanamide into a thiocarbonyl group, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: Heptanethioamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield heptanamine, with reagents like lithium aluminum hydride being commonly used.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed:

Scientific Research Applications

Heptanethioamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of heptanethioamide involves its interaction with specific molecular targets. In biological systems, this compound can inhibit enzymes such as thyroid peroxidase, thereby reducing the synthesis of thyroid hormones. This inhibition occurs through the formation of a covalent bond between the sulfur atom of this compound and the active site of the enzyme, leading to a decrease in enzyme activity .

Comparison with Similar Compounds

    Thioacetamide: A well-known thioamide used as a source of sulfide ions.

    Thioformamide: Another thioamide with similar structural properties.

    Thioacetamide: Used in heterocyclic chemistry and as a building block for other compounds.

Uniqueness of Heptanethioamide: this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain thioamides. This uniqueness makes it particularly useful in applications requiring specific hydrophobicity and steric properties .

Properties

CAS No.

56352-44-4

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

heptanethioamide

InChI

InChI=1S/C7H15NS/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H2,8,9)

InChI Key

ISWCTJVOHFJRJT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=S)N

Origin of Product

United States

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